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molecular formula C12H7NO2 B8809155 1H-Pyrrole-2,5-dione, 1-(3-ethynylphenyl)- CAS No. 105280-01-1

1H-Pyrrole-2,5-dione, 1-(3-ethynylphenyl)-

Cat. No. B8809155
M. Wt: 197.19 g/mol
InChI Key: ZZZLOLMQTUYXDM-UHFFFAOYSA-N
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Patent
US04889912

Procedure details

Maleic anhydride (79.6 g, 0.81 mole) was added to a solution of distilled 3-aminophenylacetylene (95.1 g, 0.81 mole) dissolved in 500 mL of dry N,N'-dimethylacetamide (DMAc) at 5°-10° C. After addition, another 300 mL of DMAc was added and the mixture stirred at room temperature for two hours. Nickel acetate tetrahydrate (0.8 g) and acetic anhydride (300 mL) were added to the reaction mixture and stirring was continued for 12 hours at room temperature to affect cyclodehydration. The crude product was isolated by precipitation in water and recrystallized from methanol to provide N-(3-ethynylphenyl)maleimide (128 g, 80% yield) as a yellow crystalline solid, mp 129°-131° C. Elemental analysis calculated for C12H7NO2 : C, 73.09%; H, 3.58%; N, 7.10%. Found: C, 72.94%; H, 3.61%; N, 7.04%.
Quantity
79.6 g
Type
reactant
Reaction Step One
Quantity
95.1 g
Type
reactant
Reaction Step One
[Compound]
Name
DMAc
Quantity
300 mL
Type
reactant
Reaction Step Two
[Compound]
Name
N,N'-dimethylacetamide
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
reactant
Reaction Step Five
Name
Nickel acetate tetrahydrate
Quantity
0.8 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])O[C:4](=[O:5])[CH:3]=[CH:2]1.[NH2:8][C:9]1[CH:10]=[C:11]([C:15]#[CH:16])[CH:12]=[CH:13][CH:14]=1.C(OC(=O)C)(=O)C>O.O.O.O.O.C([O-])(=O)C.[Ni+2].C([O-])(=O)C>[C:15]([C:11]1[CH:10]=[C:9]([N:8]2[C:4](=[O:5])[CH:3]=[CH:2][C:1]2=[O:7])[CH:14]=[CH:13][CH:12]=1)#[CH:16] |f:4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
79.6 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
95.1 g
Type
reactant
Smiles
NC=1C=C(C=CC1)C#C
Step Two
Name
DMAc
Quantity
300 mL
Type
reactant
Smiles
Step Three
Name
N,N'-dimethylacetamide
Quantity
500 mL
Type
solvent
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Nickel acetate tetrahydrate
Quantity
0.8 g
Type
catalyst
Smiles
O.O.O.O.C(C)(=O)[O-].[Ni+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 12 hours at room temperature
Duration
12 h
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#C)C=1C=C(C=CC1)N1C(C=CC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 128 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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